molecular formula C20H27N5 B6004975 N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine

N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine

Cat. No. B6004975
M. Wt: 337.5 g/mol
InChI Key: ICFOPUPXHOGZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds that have been studied for their potential medicinal properties . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocyclic compounds that are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings . It also has dimethylamino and methylphenyl groups attached to it.

Scientific Research Applications

Biological Activities

This compound is a derivative of pyrazoline, which has been shown to have various biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials. It has been found to affect the activity of Acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Fluorophores

Pyrazolo[1,5-a]pyrimidines-based compounds, such as the one , have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Antileishmanial and Antimalarial Evaluation

The compound has been evaluated for its antileishmanial and antimalarial effects . In particular, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Pro-drug Modifying Agent

This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .

CDK2 Inhibitors

The compound has been used to develop novel CDK2 inhibitors . These derivatives were also evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines .

properties

IUPAC Name

N-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-14-7-9-17(10-8-14)19-16(3)20-22-15(2)13-18(25(20)23-19)21-11-6-12-24(4)5/h7-10,13,21H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFOPUPXHOGZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

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